4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide 4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 2309801-06-5
VCID: VC6708544
InChI: InChI=1S/C19H24N2O4S2/c1-21(2)27(23,24)17-5-3-15(4-6-17)18(22)20-14-19(8-10-25-11-9-19)16-7-12-26-13-16/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,22)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3
Molecular Formula: C19H24N2O4S2
Molecular Weight: 408.53

4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

CAS No.: 2309801-06-5

Cat. No.: VC6708544

Molecular Formula: C19H24N2O4S2

Molecular Weight: 408.53

* For research use only. Not for human or veterinary use.

4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide - 2309801-06-5

Specification

CAS No. 2309801-06-5
Molecular Formula C19H24N2O4S2
Molecular Weight 408.53
IUPAC Name 4-(dimethylsulfamoyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Standard InChI InChI=1S/C19H24N2O4S2/c1-21(2)27(23,24)17-5-3-15(4-6-17)18(22)20-14-19(8-10-25-11-9-19)16-7-12-26-13-16/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,22)
Standard InChI Key VZZPXOFECYENGN-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3

Introduction

Nomenclature and Structural Characterization

Systematic IUPAC Name

The systematic name 4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide delineates its core components:

  • A benzamide backbone substituted at the para-position with a dimethylsulfamoyl group (SO2N(CH3)2SO_2N(CH_3)_2) .

  • An oxane (tetrahydro-2H-pyran) ring substituted at the 4-position with a thiophen-3-yl group and a methylene-linked benzamide moiety .

Molecular Formula and Weight

Based on structural analogs:

  • Molecular Formula: C20H25N2O4S2C_{20}H_{25}N_2O_4S_2 (inferred from PubChem entries for related benzamides ).

  • Molecular Weight: ~423.5 g/mol (calculated using atomic masses from analogous compounds ).

Table 1: Comparative Molecular Data for Analogous Benzamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Source
4-(Dimethylsulfamoyl)-N-(thiophen-2-ylmethyl)benzamideC14H16N2O3S2C_{14}H_{16}N_2O_3S_2324.4PubChem
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-2-methylpropanamideC17H25NO3C_{17}H_{25}NO_3291.4Chemsrc
4-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-methylbenzamideC17H15FN2O2SC_{17}H_{15}FN_2O_2S330.4Patent

Synthetic Pathways and Reactivity

Key Synthetic Strategies

The compound’s synthesis likely involves sequential functionalization of the benzamide core and oxane ring:

  • Sulfamoylation: Introduction of the dimethylsulfamoyl group via reaction of 4-chlorosulfonylbenzoyl chloride with dimethylamine .

  • Oxane Ring Formation: Cyclization of a diol precursor with thiophen-3-ylcarbaldehyde under acidic conditions, as seen in related tetrahydropyran syntheses .

  • Amide Coupling: Condensation of the sulfamoylbenzoyl chloride with the oxane-containing amine using coupling agents like HATU or EDCI .

Reaction Mechanisms

  • Sulfonamide Formation: Nucleophilic substitution at the sulfur center of chlorosulfonylbenzoyl chloride by dimethylamine .

  • Mitsunobu Reaction: Potential use to install the oxane-thiophene moiety via alcohol-amine coupling .

  • Schotten-Baumann Conditions: For amide bond formation between the benzoyl chloride and amine .

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 2.8–3.5 (hydrophobic contributions from thiophene and oxane rings ).

  • Aqueous Solubility: Likely low (<1 mg/mL) due to aromatic and nonpolar groups .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at 1670 cm1^{-1} (amide C=O), 1320–1150 cm1^{-1} (S=O stretches), and 3100 cm1^{-1} (thiophene C-H) .

  • NMR:

    • 1H^1H: δ 7.8–7.6 (benzamide aromatic protons), δ 4.3–3.8 (oxane and methylene protons), δ 2.9 (dimethylsulfamoyl -N(CH3_3)2_2) .

    • 13C^13C: δ 168 (amide carbonyl), δ 45–50 (oxane carbons), δ 125–140 (thiophene and benzene carbons) .

Hypothesized Biological Activity

Target Prediction

  • Sulfamoyl Group: Known to inhibit carbonic anhydrases and tyrosine kinases .

  • Thiophene-Oxane Motif: Associated with antimicrobial and anti-inflammatory activities in patent literature .

In Silico ADMET Profiling

  • Bioavailability: Moderate (Lipinski’s Rule: MW <500, H-bond donors <5 ).

  • CYP450 Interactions: Likely substrate for CYP3A4 due to aromatic systems .

Table 2: Predicted Pharmacokinetic Parameters

ParameterValueMethod of Estimation
Plasma Protein Binding89–92%SwissADME
Half-Life6–8 hoursADMETLab
Permeability (Caco-2)22 × 106^{-6} cm/sPreADMET

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